molecular formula C18H35NO B12707882 Petroselinamide CAS No. 24222-02-4

Petroselinamide

Cat. No.: B12707882
CAS No.: 24222-02-4
M. Wt: 281.5 g/mol
InChI Key: AWIZWICJDMFGHV-SEYXRHQNSA-N
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Description

Petroselinamide is a nitrogen-containing derivative of petroselinic acid, a monounsaturated C18 fatty acid with a cis-6 double bond (Δ6-18:1). Petroselinic acid is primarily sourced from plants in the Apiaceae family, such as parsley and coriander. This compound is synthesized via the acidolysis of the urea complex of petroselinic acid, a method developed by Placek and Dollear .

Properties

CAS No.

24222-02-4

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

(Z)-octadec-6-enamide

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H2,19,20)/b13-12-

InChI Key

AWIZWICJDMFGHV-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)N

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method involves the reaction of petroselinic acid with urea under controlled conditions to yield petroselinamide. The reaction typically requires a high-boiling antioxidant to control polymerization and ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques that prioritize yield and purity. One common method is solid-phase peptide synthesis, which allows for the routine synthesis of complex peptide sequences, including this compound . This method is scalable and can be automated, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Petroselinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Mechanism of Action

The mechanism of action of petroselinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and cellular signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The table below highlights key structural, synthetic, and functional differences between petroselinamide and analogous compounds:

Compound Structural Features Synthesis Method Key Properties Applications
This compound C18 amide with Δ6 unsaturation Acidolysis of urea complex derived from petroselinic acid Limited water solubility; requires modification for surfactant use Potential bio-surfactant precursor; understudied in industrial contexts
Petroselinonitrile Nitrile derivative of petroselinic acid Ammonolysis of petroselinic acid, distilled over P₂O₅ Intermediate for amine synthesis; segregated via urea complexing Precursor to petroselinylanmine
Oleic Acid Estolides Estolide esters with varying unsaturation One-pot synthesis using oleic acid and perchloric acid catalyst High biodegradability; viscosity comparable to commercial lubricants Bio-lubricants; industrial applications
Primary Petroselinylanmine C18 primary amine with Δ6 unsaturation Reduction of petroselinonitrile using Na/alcohol in toluene Enhanced reactivity due to amine group; solubility challenges in polar solvents Limited studies; potential for functionalized surfactants

Physicochemical and Application-Based Differences

Solubility and Surfactant Potential

Petroselinic acid derivatives, including this compound, exhibit low water solubility due to their C18 chain length. Dierker et al. addressed this by synthesizing internal diols and terminal alcohols via epoxidation or osmium tetroxide catalysis, enhancing hydrophilicity . In contrast, oleic acid estolides inherently possess better solubility due to ester groups, making them more suitable for lubricants without extensive modification .

Biodegradability

Both petroselinic acid estolides and oleic acid estolides demonstrate excellent biodegradability, meeting eco-friendly lubricant standards . However, this compound’s biodegradability remains unquantified in peer-reviewed studies.

Thermal Stability

Petroselinic acid’s Δ6 unsaturation may confer higher oxidative stability compared to oleic acid’s Δ9 configuration, though direct comparative data are lacking .

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